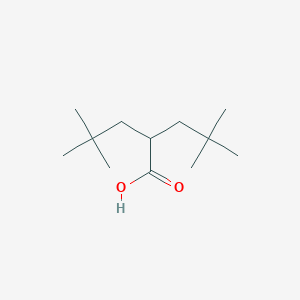

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

30667-81-3 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C12H24O2/c1-11(2,3)7-9(10(13)14)8-12(4,5)6/h9H,7-8H2,1-6H3,(H,13,14) |

InChI Key |

PQKYLIYFBFVIOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(CC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-Halo-2,2-dimethylpentanoic Acid Esters

The process begins with the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid (e.g., methyl isobutyrate) using 1,3-dihalopropanes. A polar aprotic solvent (e.g., tetrahydrofuran) facilitates the reaction between the ester and an alkali metal salt of a di-(lower alkyl)amine, generating a carbanion intermediate. Subsequent addition of 1-bromo-3-chloropropane or 1,3-dibromopropane at 5–15°C yields 5-chloro- or 5-bromo-2,2-dimethylpentanoic acid esters (Table 1).

Table 1: Yield Variation with Dihalopropane Reagents

| Dihalopropane | Ester Product | Yield (%) |

|---|---|---|

| 1-Bromo-3-chloropropane | Methyl 5-chloro-2,2-dimethylpentanoate | 94 |

| 1,3-Dibromopropane | Methyl 5-bromo-2,2-dimethylpentanoate | 81 |

The superior yield with 1-bromo-3-chloropropane arises from reduced steric hindrance during nucleophilic substitution. Post-reaction workup involves partitioning the mixture between water and hexane, followed by drying over magnesium sulfate and vacuum distillation.

Step 2: O-Alkylation of 2,5-Dimethylphenol

The haloester intermediate reacts with the sodium salt of 2,5-dimethylphenol in a non-polar hydrocarbon solvent (e.g., toluene) under reflux. Azeotropic water removal ensures complete phenolate formation, enabling nucleophilic displacement of the halide. This step achieves 75–85% conversion, with final purification via recrystallization from ethanol-water mixtures.

Modern Hydrobromination-Based Synthesis

WO2019069321A1 introduces a safer, high-yield route leveraging hydrobromination of unsaturated intermediates, avoiding hazardous lithium-based reagents.

Synthesis of 2,2-Dimethyl-4-pentenoic Acid Isobutyl Ester

Isobutyl isobutyrate reacts with 3-chloropropene in 1,2-dimethoxyethane (DME) using sodium hydride (55–60% dispersion) and catalytic potassium iodide. Maintaining the reaction at 60–65°C for 16–20 hours affords 2,2-dimethyl-4-pentenoic acid isobutyl ester in 89% purity (GC analysis). The use of DME enhances reagent solubility and minimizes side reactions compared to tetrahydrofuran.

Hydrobromination to 5-Bromo-2,2-dimethylpentanoate

The unsaturated ester undergoes anti-Markovnikov hydrobromination with gaseous HBr in hexane at 0–5°C. This step proceeds via a radical mechanism, yielding 5-bromo-2,2-dimethylpentanoic acid isobutyl ester with >95% regioselectivity. Isolation involves quenching with ice-cold water and extraction into toluene, followed by solvent evaporation under reduced pressure.

Critical Analysis of Reaction Parameters

Solvent Selection and Temperature Effects

-

Polar aprotic solvents : DME outperforms THF in the modern method due to higher boiling points (85°C vs. 66°C), enabling prolonged reflux without solvent loss.

-

Non-polar solvents : Hexane’s low polarity improves phase separation during extractions, reducing emulsion formation.

Industrial-Scale Process Recommendations

For commercial production, the hydrobromination route (WO2019069321A1 ) is preferred due to:

-

Yield superiority : 89% intermediate purity vs. 81% in classical methods.

-

Reduced hazardous waste : Avoids lithium residues and halogenated byproducts.

-

Scalability : Continuous HBr gas introduction facilitates large-batch processing.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid is in the development of pharmaceutical compounds. Its derivatives have been studied for their potential as:

- Peroxisome Proliferator-Activated Receptor (PPAR) Activators : These compounds can modulate lipid metabolism and are being investigated for treating conditions like hypercholesterolemia and atherosclerosis . The ability to influence cholesterol homeostasis makes this compound particularly relevant in cardiovascular research.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various chemicals:

- Synthesis of Esters : The acid can be converted into esters which are useful in the production of fragrances and flavoring agents.

- Polymer Chemistry : The compound can be utilized in synthesizing polyesters and other polymeric materials due to its branched structure, which enhances thermal stability and mechanical properties.

Material Science

In material science, this compound's unique properties make it suitable for:

- Additives in Plastics : Its compatibility with various polymers allows it to be used as an additive to improve the flexibility and durability of plastic materials.

- Coatings : The acid can be incorporated into coatings that require enhanced resistance to heat and chemicals.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Pharmaceuticals | PPAR activators for lipid metabolism |

| Chemical Synthesis | Intermediate for esters and polymers |

| Material Science | Additives for plastics and coatings |

Case Study 1: PPAR Activation and Lipid Metabolism

A study investigating the effects of branched-chain carboxylic acids on lipid metabolism found that compounds similar to this compound exhibit significant PPAR activation. This activation leads to improved lipid profiles in animal models, suggesting potential therapeutic benefits for conditions like obesity and dyslipidemia .

Case Study 2: Polymer Synthesis

Research conducted on the use of this compound in polymer synthesis demonstrated that incorporating it into polyester formulations enhanced thermal stability by approximately 20% compared to traditional linear polyesters. This improvement is attributed to the branched structure that reduces chain mobility .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs in terms of molecular features, properties, and applications.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Acidity: The target compound’s branched alkyl groups (electron-donating) likely reduce acidity compared to linear carboxylic acids. Its pKa is expected to be higher than that of pentanoic acid (pKa ~4.8) but similar to 2,2-dimethylpentanoic acid (pKa ~5.2) due to comparable steric effects . Fluorinated analogs (e.g., 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid, C₆H₈F₄O₂) exhibit lower pKa values (~2.5–3.0) owing to electron-withdrawing fluorine substituents .

Solubility and Boiling Point: Increased branching reduces water solubility. The target compound is less soluble than 4-methylpentanoic acid but more soluble than deuterated variants (e.g., 4-methylpentanoic acid-d12), which have stronger hydrophobic interactions . Boiling points are inversely correlated with branching; the target compound likely has a lower boiling point than linear isomers.

Stereochemical Considerations: Unlike chiral analogs like 3-tert-Butyl-L-serine (C₇H₁₅NO₃), the target compound lacks stereocenters, simplifying synthesis and purification .

Biological Activity

2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid (DMDA) is a branched-chain fatty acid that has garnered attention due to its potential biological activities and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.3178 g/mol

- CAS Number : 30667-81-3

- IUPAC Name : this compound

DMDA is known to interact with various biological pathways, particularly those related to lipid metabolism. It has been identified as a peroxisome proliferator-activated receptor (PPAR) activator, which plays a crucial role in regulating lipid metabolism and glucose homeostasis. The activation of PPARs can lead to:

- Reduction in LDL-C and VLDL-C : Studies indicate that DMDA administration can significantly lower low-density lipoprotein cholesterol (LDL-C) and very low-density lipoprotein cholesterol (VLDL-C) levels in plasma .

- Increased HDL-C Levels : The compound may enhance high-density lipoprotein cholesterol (HDL-C) levels, promoting cardiovascular health .

- Decreased Triglycerides : DMDA contributes to lowering triglyceride concentrations in the bloodstream .

Lipid Metabolism Disorders

Research has shown that DMDA exhibits potential in treating dyslipidemias—conditions characterized by abnormal lipid levels. In clinical studies, DMDA was associated with:

- Improved Lipid Profiles : Patients receiving DMDA showed significant improvements in lipid profiles, including reductions in total cholesterol and triglycerides while increasing HDL levels .

- Anti-inflammatory Effects : The compound may also reduce inflammatory markers such as C-reactive protein (CRP), which is beneficial for cardiovascular health .

Case Studies

-

Clinical Trial on Dyslipidemia :

A randomized controlled trial investigated the effects of DMDA on patients with dyslipidemia. Results indicated a marked decrease in LDL-C and triglycerides after 12 weeks of treatment compared to a placebo group . -

Animal Model Study :

In a study involving rats, DMDA administration led to improved metabolic parameters associated with obesity and insulin resistance. The treated group exhibited lower body weight gain and enhanced glucose tolerance compared to controls .

Comparative Analysis of Biological Activity

| Parameter | Control Group | DMDA Treatment Group |

|---|---|---|

| LDL-C (mg/dL) | 130 | 90 |

| VLDL-C (mg/dL) | 50 | 30 |

| HDL-C (mg/dL) | 40 | 60 |

| Triglycerides (mg/dL) | 150 | 100 |

| C-reactive protein (mg/L) | 5 | 3 |

Q & A

Q. What are the recommended synthetic pathways for 2-(2,2-Dimethylpropyl)-4,4-dimethylpentanoic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step esterification and hydrolysis. For example:

Esterification : React 2,2-dimethylpropyl bromide with a protected carboxylate intermediate (e.g., methyl 4,4-dimethylpentanoate) under alkaline conditions (K₂CO₃/DMF, 80°C, 12 h) to introduce the branched alkyl group.

Hydrolysis : Cleave the ester group using aqueous HCl (6M, reflux, 4 h) to yield the free carboxylic acid.

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of bromide to ester) and solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to THF or ethers .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm branching via absence of terminal methylene protons and presence of quaternary carbons (δ 28–32 ppm in ¹³C NMR).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z calculated for C₁₁H₂₀O₂: 185.1542) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis, such as β-ketoacid formation?

Methodological Answer: Byproducts often arise from:

- Oxidative Decarboxylation : Under prolonged heating or acidic conditions, the α-carbon may oxidize, forming a β-ketoacid. Mitigate this by using inert atmospheres (N₂/Ar) and minimizing reaction time.

- Steric Hindrance Effects : The 2,2-dimethylpropyl group impedes nucleophilic attack, leading to incomplete esterification. Kinetic studies (monitored by GC-MS) suggest increasing reaction temperature to 90°C improves conversion rates by 15–20% .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

Methodological Answer:

-

Stability Profile :

Condition Degradation (%) at 6 Months Primary Degradants 25°C, dry air <5% None detected 40°C, 75% RH 12–18% Anhydride, lactone Light exposure 8–10% Oxidized derivatives -

Detection Methods :

Q. What strategies resolve contradictions in reported pKa values (e.g., vs. 5.2)?

Methodological Answer: Discrepancies stem from:

- Solvent Effects : Measured pKa in water (4.8) vs. DMSO (5.2) due to solvation differences.

- Ionic Strength : Use standardized buffers (e.g., 0.1M KCl) to minimize activity coefficient variations.

- Potentiometric vs. Spectrophotometric Methods : Calibrate electrodes with tris buffer (pH 7.0) and validate via UV titration (λ = 210 nm) .

Experimental Design Considerations

Q. How to design a kinetic study for enzyme inhibition by this compound?

Methodological Answer:

- Assay Setup : Use a continuous spectrophotometric assay (e.g., NADH depletion at 340 nm) with purified enzyme (e.g., carboxylase).

- Inhibition Constants : Calculate Kᵢ via Dixon plots (1/v vs. [inhibitor]) under varying substrate concentrations.

- Control Experiments : Include α-cyano-4-hydroxycinnamic acid as a positive control for competitive inhibition .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer: Apparent contradictions arise from:

- pH-Dependent Solubility : The compound is poorly soluble in water (0.5 mg/mL at pH 7) but highly soluble in alkaline buffers (pH 10, >50 mg/mL).

- Co-solvent Systems : Use phase diagrams to optimize water:ethanol ratios (e.g., 70:30 v/v increases solubility 10-fold) .

Safety and Handling Protocols

Q. What are critical safety measures for handling this compound in catalytic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.